REACTION_SMILES
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[Cl:1][c:2]1[c:3]([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][Br:11])[c:12]([Cl:16])[cH:13][cH:14][cH:15]1.[P:17]([O:18][CH2:19][CH3:20])([O:21][CH2:22][CH3:23])[O:24][CH2:25][CH3:26]>>[Cl:1][c:2]1[c:3]([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][P:17]([O:18][CH2:19][CH3:20])([O:21][CH2:22][CH3:23])=[O:24])[c:12]([Cl:16])[cH:13][cH:14][cH:15]1
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Name
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Clc1cccc(Cl)c1OCCCCCCBr
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1cccc(Cl)c1OCCCCCCBr
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOP(OCC)OCC
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Name
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Type
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product
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Smiles
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CCOP(=O)(CCCCCCOc1c(Cl)cccc1Cl)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |